Pantethine

Description

This compound is a naturally occurring compound synthesized in the body from pantothenic acid (vitamin B5) via addition of cysteamine. It consists of two molecules of pantetheine that form a dimer via disufide linkages, and acts as an intermediate in the production of Coenzyme A. Coenzyme A plays an essential role as a cofactor in the metabolism of lipids and carbohydrates including fatty acid oxidation, carbohydrate metabolism, pyruvate degradation, and amino acid catabolism. This compound is available as a dietary supplement for lowering blood cholesterol and triglycerides.

This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

RN given refers to cpd without isomeric designation; structure

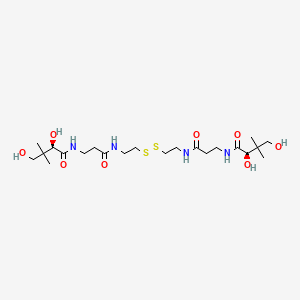

Structure

2D Structure

Properties

IUPAC Name |

(2R)-N-[3-[2-[2-[3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]ethylamino]-3-oxopropyl]-2,4-dihydroxy-3,3-dimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42N4O8S2/c1-21(2,13-27)17(31)19(33)25-7-5-15(29)23-9-11-35-36-12-10-24-16(30)6-8-26-20(34)18(32)22(3,4)14-28/h17-18,27-28,31-32H,5-14H2,1-4H3,(H,23,29)(H,24,30)(H,25,33)(H,26,34)/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJWYOLJPSHDSAL-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)C(C(C)(C)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CO)[C@H](C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)[C@@H](C(C)(C)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42N4O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046815 | |

| Record name | Pantethine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Pantethine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003828 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16816-67-4, 644967-47-5 | |

| Record name | Pantethine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16816-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanamide, N,N′-[dithiobis[2,1-ethanediylimino(3-oxo-3,1-propanediyl)]]bis[2,4-dihydroxy-3,3-dimethyl-, (2R,2′R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=644967-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pantethine [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016816674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pantethine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11190 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pantethine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [R-(R*,R*)]-N,N'-[dithiobis[ethyleneimino(3-oxopropane-3,1-diyl)]]bis[2,4-dihydroxy-3,3-dimethylbutyramide] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.114 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PANTETHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K81IL792L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Pantethine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003828 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Pantethine's Mechanism of Action in Lipid Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantethine, a dimeric form of pantetheine (the amide of pantothenic acid and cysteamine), has demonstrated notable efficacy in modulating lipid metabolism. This document provides a comprehensive overview of the molecular mechanisms through which this compound exerts its lipid-lowering effects. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of its core biological activities. This compound is the precursor to coenzyme A (CoA), a pivotal cofactor in numerous metabolic pathways, including those involved in the synthesis and oxidation of fatty acids.[1][2][3] Its influence on lipid profiles is attributed to a multi-faceted mechanism that includes the modulation of key enzymes in cholesterol and triglyceride synthesis, enhancement of fatty acid degradation, and a potential role for its metabolite, cysteamine.

Core Mechanisms of Action

This compound's primary influence on lipid metabolism stems from its role as a precursor to Coenzyme A (CoA).[3][4] CoA is a critical molecule in cellular metabolism, participating in over 70 enzymatic pathways.[5][6] The metabolic activity of this compound is largely dependent on its conversion to pantetheine and subsequent incorporation into CoA and acyl carrier proteins (ACP).[3]

The proposed mechanisms for this compound's lipid-lowering effects can be summarized as follows:

-

Increased Coenzyme A Synthesis: this compound serves as a more direct precursor to CoA than pantothenic acid (vitamin B5), bypassing several enzymatic steps.[3] Elevated intracellular CoA levels can enhance fatty acid oxidation for energy production, thereby reducing the substrate pool available for triglyceride synthesis.[7][8]

-

Inhibition of Key Lipogenic Enzymes: this compound and its metabolites have been shown to inhibit the activity of critical enzymes involved in cholesterol and fatty acid synthesis.

-

HMG-CoA Reductase: This is the rate-limiting enzyme in the cholesterol biosynthesis pathway. This compound has been observed to reduce its activity, leading to decreased cholesterol synthesis.[1][4][9]

-

Acetyl-CoA Carboxylase (ACC): ACC catalyzes the first committed step in fatty acid synthesis. Inhibition of this enzyme by a metabolite of this compound, cysteamine, reduces the production of malonyl-CoA, a key building block for fatty acids.[10][11] This not only curtails fatty acid synthesis but also promotes fatty acid oxidation, as malonyl-CoA is an inhibitor of carnitine palmitoyltransferase I (CPT1), the enzyme that facilitates the entry of fatty acids into the mitochondria for beta-oxidation.[11]

-

-

Enhancement of Lipoprotein Lipase (LPL) Activity: Some evidence suggests that this compound may increase the activity of LPL, an enzyme responsible for hydrolyzing triglycerides in circulating lipoproteins, facilitating their clearance from the bloodstream.[1]

Signaling Pathways and Logical Relationships

The interplay between this compound, Coenzyme A, and key enzymes in lipid metabolism can be visualized as a signaling pathway.

Quantitative Data from Clinical Trials

Multiple clinical trials have investigated the effects of this compound supplementation on lipid profiles in human subjects. The following table summarizes the quantitative data from a key study.

| Parameter | Baseline (Mean ± SD) | Change after 16 weeks with this compound (Mean ± SD) | P-value vs. Placebo | Reference |

| Total Cholesterol (mg/dL) | 200.1 ± 28.5 | -5.9 ± 19.4 | 0.040 | [12] |

| LDL Cholesterol (mg/dL) | 127.8 ± 25.1 | -7.2 ± 16.2 | 0.006 | [12] |

| Non-HDL Cholesterol (mg/dL) | 154.6 ± 26.9 | -6.9 ± 18.5 | 0.042 | [12] |

| Triglycerides (mg/dL) | 134.5 ± 58.4 | -1.8 ± 45.2 | NS | [12] |

Data from a triple-blinded, placebo-controlled study with subjects on a Therapeutic Lifestyle Change (TLC) diet. This compound dosage was 600 mg/day for the first 8 weeks and 900 mg/day for the following 8 weeks.[12]

Experimental Protocols

HMG-CoA Reductase Activity Assay

This protocol is based on the spectrophotometric measurement of the decrease in NADPH absorbance at 340 nm, which is consumed during the reduction of HMG-CoA to mevalonate.

Materials:

-

HMG-CoA Reductase enzyme

-

HMG-CoA substrate solution

-

NADPH solution

-

Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 6.8)

-

Inhibitor (e.g., Pravastatin for positive control, this compound for test)

-

96-well microplate reader or spectrophotometer

Procedure:

-

Prepare the reaction mixture in each well of a 96-well plate containing assay buffer, NADPH, and the enzyme.

-

Add the test inhibitor (this compound at various concentrations) or the positive control inhibitor (pravastatin).

-

Initiate the reaction by adding the HMG-CoA substrate.

-

Immediately measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 20-30 seconds) for a defined period (e.g., 5-10 minutes) at 37°C.

-

The rate of NADPH oxidation is proportional to the HMG-CoA reductase activity.

-

Calculate the percent inhibition by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction (without inhibitor).

Acetyl-CoA Carboxylase (ACC) Activity Assay

This protocol describes a coupled-enzyme spectrophotometric assay. The production of malonyl-CoA by ACC is coupled to its consumption by fatty acid synthase (FAS), which involves the oxidation of NADPH.

Materials:

-

Acetyl-CoA Carboxylase enzyme

-

Fatty Acid Synthase (FAS)

-

Acetyl-CoA substrate

-

ATP

-

Sodium Bicarbonate

-

NADPH

-

Assay Buffer (e.g., Tris-HCl buffer, pH 7.5, containing citrate and MgCl2)

-

Inhibitor (e.g., Cysteamine or this compound)

-

Spectrophotometer

Procedure:

-

In a cuvette, combine the assay buffer, ATP, sodium bicarbonate, acetyl-CoA, NADPH, and FAS.

-

Add the test inhibitor (cysteamine or this compound).

-

Initiate the reaction by adding the ACC enzyme.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by FAS as it utilizes the malonyl-CoA produced by ACC.

-

The rate of NADPH decrease is proportional to the ACC activity.

-

Calculate the specific activity of ACC and the percentage of inhibition by the test compound.

Measurement of Coenzyme A Levels

This protocol outlines a method for the determination of CoA levels in biological samples using HPLC with UV detection.

Materials:

-

Biological sample (e.g., cell lysate, tissue homogenate)

-

Perchloric acid (PCA) for deproteinization

-

Dithiothreitol (DTT) to maintain CoA in its reduced form

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

Mobile phase (e.g., phosphate buffer with an ion-pairing agent)

-

CoA standards

Procedure:

-

Sample Preparation: Homogenize the biological sample in ice-cold PCA solution containing DTT to precipitate proteins and stabilize CoA.

-

Centrifuge the homogenate to pellet the precipitated proteins.

-

Neutralize the supernatant containing CoA with a suitable base (e.g., potassium carbonate).

-

Centrifuge again to remove the salt precipitate.

-

Filter the final supernatant before HPLC analysis.

-

HPLC Analysis: Inject the prepared sample onto the C18 column.

-

Elute the CoA using the specified mobile phase.

-

Detect the CoA peak at a specific wavelength (e.g., 254 nm).

-

Quantification: Create a standard curve using known concentrations of CoA standards.

-

Determine the concentration of CoA in the sample by comparing its peak area to the standard curve.

Conclusion

The mechanism of action of this compound in lipid metabolism is multifaceted, primarily revolving around its role as a direct precursor to Coenzyme A. This leads to an enhancement of fatty acid oxidation and a reduction in the substrates available for lipogenesis. Furthermore, this compound and its metabolite, cysteamine, exert inhibitory effects on key enzymes in cholesterol and fatty acid synthesis, namely HMG-CoA reductase and acetyl-CoA carboxylase. The collective impact of these actions results in favorable alterations in the lipid profile, as evidenced by clinical trial data. The provided experimental protocols offer a framework for the further investigation and characterization of this compound's effects in preclinical and clinical research settings. A thorough understanding of these mechanisms is crucial for the development of novel therapeutic strategies targeting dyslipidemia and related metabolic disorders.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. altmedrev.com [altmedrev.com]

- 4. labinsights.nl [labinsights.nl]

- 5. researchgate.net [researchgate.net]

- 6. altmedrev.com [altmedrev.com]

- 7. Effects of this compound and its metabolites on fatty acid oxidation in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of this compound on fatty acid oxidation in microvessels of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modulation of HMG-CoA reductase activity by pantetheine/pantethine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of acetyl-CoA carboxylase by cystamine may mediate the hypotriglyceridemic activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. This compound, a derivative of vitamin B5, favorably alters total, LDL and non-HDL cholesterol in low to moderate cardiovascular risk subjects eligible for statin therapy: a triple-blinded placebo and diet-controlled investigation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Pantethine as a Coenzyme A Precursor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme A (CoA) is a fundamental cofactor in cellular metabolism, indispensable for numerous biochemical reactions, including the synthesis and oxidation of fatty acids and the metabolism of carbohydrates. Pantethine, a dimeric form of pantetheine, serves as a crucial precursor for the biosynthesis of CoA. This technical guide provides an in-depth exploration of the biochemical pathways, enzymatic conversions, and physiological significance of this compound as a CoA precursor. It consolidates quantitative data on conversion efficiencies, details relevant experimental protocols, and presents key metabolic pathways and experimental workflows through standardized diagrams to support researchers, scientists, and drug development professionals in this field.

Introduction

Pantothenic acid (Vitamin B5) is the primary building block for Coenzyme A. However, this compound, a more immediate precursor, offers a potentially more efficient route to elevating intracellular CoA levels, particularly in certain metabolic contexts or disease states. Understanding the conversion of this compound to CoA is critical for developing therapeutic strategies for conditions associated with CoA deficiency or dysregulated metabolism. When ingested, this compound is hydrolyzed to pantetheine, which is then metabolized to CoA.[1][2] This process can bypass the initial rate-limiting step in the canonical CoA synthesis pathway starting from pantothenic acid.[2]

Biochemical Pathways of Coenzyme A Synthesis

There are two primary pathways for the synthesis of Coenzyme A: the canonical pathway starting from pantothenic acid and a salvage pathway that can utilize this compound.

Canonical Pathway of Coenzyme A Synthesis from Pantothenic Acid

The de novo synthesis of CoA from pantothenic acid is a five-step enzymatic process.[3]

-

Phosphorylation of Pantothenate: Pantothenate kinase (PanK) phosphorylates pantothenic acid to 4'-phosphopantothenate. This is the primary rate-limiting step in CoA biosynthesis.[3]

-

Cysteine Addition: Phosphopantothenoylcysteine synthetase (PPCS) adds a cysteine residue to 4'-phosphopantothenate.

-

Decarboxylation: Phosphopantothenoylcysteine decarboxylase (PPCDC) removes the carboxyl group from the cysteine residue.

-

Adenylylation: Phosphopantetheine adenylyltransferase (PPAT) adds an AMP moiety from ATP to 4'-phosphopantetheine to form dephospho-CoA.

-

Phosphorylation of Dephospho-CoA: Dephospho-CoA kinase (DPCK) phosphorylates the 3'-hydroxyl group of the ribose moiety to produce Coenzyme A.

Canonical pathway of Coenzyme A synthesis from pantothenic acid.

This compound Salvage Pathway

This compound provides a more direct route to 4'-phosphopantetheine, a key intermediate in the CoA biosynthetic pathway.

-

Hydrolysis of this compound: this compound is hydrolyzed by the enzyme pantetheinase (also known as vanin-1) into two molecules of pantetheine.[4]

-

Phosphorylation of Pantetheine: Pantetheine is then phosphorylated by pantothenate kinase (PanK) to form 4'-phosphopantetheine.[5] This step bypasses the initial enzymatic reactions required for pantothenic acid.

-

Conversion to Coenzyme A: 4'-phosphopantetheine then enters the canonical pathway to be converted into CoA by the actions of PPAT and DPCK.

This salvage pathway is particularly significant in conditions where the initial steps of the canonical pathway may be impaired.[6]

This compound salvage pathway for Coenzyme A synthesis.

Quantitative Data on this compound to Coenzyme A Conversion

The efficiency of this compound as a CoA precursor has been evaluated in various experimental models. This compound has been shown to be more efficient than pantothenate in inducing the synthesis of CoA in rat liver.[7]

| Parameter | Value | Organism/System | Reference |

| Pantetheinase Activity (Km) | 4.6 µM | Rat Intestinal Enzyme | [8] |

| In Vitro CoA Synthesis | This compound conversion to CoA is more rapid than from pantothenate. | Rat Liver Extract | [1] |

| Cellular CoA Levels | This compound supplementation restores CoA levels in a Drosophila model of pantothenate kinase-associated neurodegeneration (PKAN). | Drosophila melanogaster | [6] |

| In Vitro CoA Production Yield | 46.7% (mol/mol) conversion of D-pantetheine to CoA in a batch reaction using thermophilic enzymes. | In Vitro Enzymatic System | [5] |

| Plasma Pantothenate Levels after this compound Administration | Peak plasma pantothenate occurred at 2.5 hours, with levels over 250 µM (300 times normal). | Human (cystinotic children) | [8] |

| Effect on Liver CoA Content | This compound induces a significant increase in total CoA content. | Perfused Rat Liver and Liver Homogenate | [7] |

Detailed Experimental Protocols

Measurement of Pantetheinase Activity

This protocol is adapted from a method using a fluorogenic substrate to measure pantetheinase activity in cell lysates or tissue homogenates.[9]

Materials:

-

Phosphate buffer (pH 8.0)

-

Bovine Serum Albumin (BSA)

-

Dimethyl sulfoxide (DMSO)

-

Brij 35

-

Dithiothreitol (DTT)

-

Pantothenate-7-amino-4-methylcoumarin (fluorogenic substrate)

-

Cell lysis buffer (PBS, 0.1% deoxycholate, protease inhibitors)

-

Tissue homogenizer

-

Fluorimeter

Procedure:

-

Sample Preparation:

-

For cultured cells (e.g., 4 x 10^5 cells), lyse in 100 µL of cell lysis buffer.[9]

-

For tissues, disrupt and homogenize in the same lysis buffer.

-

Centrifuge the lysate/homogenate at 10,000 x g for 10 minutes to pellet debris.

-

Determine the total protein concentration of the supernatant using a BCA assay.

-

-

Enzyme Reaction:

-

In a 96-well plate, prepare a reaction mixture containing 20-50 µg of total protein in a final volume of 200 µL of phosphate buffer (pH 8) with 0.01% BSA, 1% DMSO, and 0.0025% Brij 35.

-

Add 500 µM DTT and incubate for 10 minutes at room temperature.[9]

-

Initiate the reaction by adding 20 µM of the pantothenate-7-amino-4-methylcoumarin substrate.

-

-

Data Acquisition:

-

Immediately measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm using a fluorimeter.

-

Monitor the increase in fluorescence over 60 minutes. The rate of increase corresponds to the enzymatic activity.

-

Workflow for measuring pantetheinase activity.

Quantification of Coenzyme A in Tissues by HPLC

This protocol outlines a general method for the extraction and quantification of CoA from tissue samples using High-Performance Liquid Chromatography (HPLC) with UV detection.[10]

Materials:

-

Perchloric acid (PCA), 5% aqueous solution

-

Dithiothreitol (DTT)

-

Liquid nitrogen

-

Homogenizer/Sonicator

-

Refrigerated centrifuge

-

HPLC system with a C18 reverse-phase column and UV detector

Procedure:

-

Tissue Extraction:

-

Rapidly excise tissue samples and immediately freeze them in liquid nitrogen to quench metabolic activity.

-

To a frozen tissue sample (10-20 mg), add ice-cold 5% PCA containing 50 µM DTT.[10]

-

Homogenize the sample using a sonicator or other appropriate homogenizer while keeping it on ice.

-

Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant, which contains the acid-soluble metabolites including CoA.

-

-

HPLC Analysis:

-

Inject the supernatant into an HPLC system equipped with a C18 column.

-

Use an appropriate mobile phase for the separation of CoA and its derivatives. A common mobile phase consists of a phosphate buffer with an organic modifier like methanol.

-

Detect the eluting compounds using a UV detector at a wavelength of 254 nm or 260 nm.

-

Quantify the CoA peak by comparing its area to a standard curve generated from known concentrations of CoA standards.

-

Workflow for quantifying Coenzyme A in tissues using HPLC.

Conclusion

This compound serves as a vital and efficient precursor for the synthesis of Coenzyme A, offering a salvage pathway that can be of significant therapeutic interest. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the metabolic fate and therapeutic potential of this compound. The provided diagrams of the biochemical pathways and experimental workflows serve as a clear visual aid for understanding these complex processes. Further research is warranted to fully elucidate the regulation of the this compound salvage pathway and its role in various physiological and pathological states.

References

- 1. Investigations on Pantothenic Acid and its Related Compounds. II. Biochemical Studies. (1). Biosynthesis of Coenzyme A from Pantothenate, this compound and from S-Benzoylpantetheine in vitro and in vivo [jstage.jst.go.jp]

- 2. altmedrev.com [altmedrev.com]

- 3. Pantothenate kinase - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. This compound rescues a Drosophila model for pantothenate kinase–associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound and pantothenate effect on the CoA content of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism of this compound in cystinosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pantetheinase activity [bio-protocol.org]

- 10. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Pathways Involving Pantethine Supplementation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pantethine, the stable disulfide form of pantetheine, is a pivotal precursor to coenzyme A (CoA), a fundamental cofactor in numerous metabolic processes. This technical guide provides a comprehensive exploration of the biochemical pathways influenced by this compound supplementation. It delves into the molecular mechanisms by which this compound modulates lipid metabolism, oxidative stress, and inflammatory responses. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the therapeutic potential of this compound. The guide presents quantitative data from clinical and preclinical studies in structured tables, details key experimental protocols, and provides visual representations of relevant pathways and workflows to facilitate a deeper understanding of this compound's biological functions.

Introduction

This compound is a naturally occurring compound synthesized in the body from pantothenic acid (vitamin B5) and cysteamine. Its primary biological significance lies in its role as a direct precursor to coenzyme A, a molecule central to cellular metabolism. CoA is indispensable for the synthesis and oxidation of fatty acids, the metabolism of carbohydrates and proteins, and a myriad of other biochemical reactions.[1][2][3] This guide will elucidate the intricate pathways through which this compound supplementation exerts its physiological effects, with a particular focus on its therapeutic implications.

Biochemical Conversion of this compound to Coenzyme A

Upon oral administration, this compound is hydrolyzed in the intestine to form two molecules of pantetheine. Pantetheine is then absorbed and subsequently converted into CoA through a series of enzymatic steps within the cell. This conversion is a critical aspect of this compound's mechanism of action, as it bypasses several potential rate-limiting steps in the de novo synthesis of CoA from pantothenic acid.[3][4]

Modulation of Lipid Metabolism

One of the most well-documented effects of this compound supplementation is its ability to favorably alter lipid profiles. This is primarily achieved through the modulation of key enzymes involved in cholesterol and fatty acid synthesis.

Inhibition of HMG-CoA Reductase and Acetyl-CoA Carboxylase

This compound has been shown to inhibit the activity of 3-hydroxy-3-methyl-glutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][5] Additionally, it inhibits acetyl-CoA carboxylase, a critical enzyme in the synthesis of fatty acids.[1][5] The increased availability of CoA from this compound supplementation is thought to enhance the beta-oxidation of fatty acids, thereby reducing the substrate pool for triglyceride synthesis.[1][3]

Quantitative Effects on Lipid Profiles

Numerous clinical trials have demonstrated the efficacy of this compound in improving lipid parameters. A systematic review of 28 clinical trials encompassing 646 hyperlipidemic subjects revealed significant reductions in total cholesterol, LDL cholesterol, and triglycerides, with a modest increase in HDL cholesterol.[2][6][7]

| Parameter | Dosage (mg/day) | Duration | Percent Change | Reference |

| Total Cholesterol | 900 | 16 weeks | -15.1% | |

| LDL Cholesterol | 900 | 16 weeks | -20.1% | [6] |

| Triglycerides | 900 | 16 weeks | -32.9% | [6] |

| HDL Cholesterol | 900 | 16 weeks | +8.4% | [6] |

| Total Cholesterol | 600-900 | 16 weeks | -3% | |

| LDL Cholesterol | 600-900 | 16 weeks | -4% | [8] |

| Apolipoprotein B | 600-900 | 16 weeks | -5% | [8] |

| Total Cholesterol | 900 | 8 weeks | -13.5% | [9] |

| LDL Cholesterol | 900 | 8 weeks | -13.5% | [9] |

Table 1: Summary of Quantitative Data from Clinical Trials on this compound Supplementation.

Antioxidant and Anti-inflammatory Pathways

Beyond its effects on lipid metabolism, this compound exhibits antioxidant and anti-inflammatory properties.

Role in Glutathione Synthesis

This compound supplementation has been shown to increase the synthesis of glutathione, a major intracellular antioxidant.[5][10] This is thought to be mediated by the increased availability of cysteine, a precursor for glutathione synthesis, derived from the breakdown of pantetheine. By boosting glutathione levels, this compound enhances the cellular defense against oxidative stress.[10][11]

Modulation of Inflammatory Signaling

Emerging evidence suggests that this compound can modulate inflammatory pathways. One proposed mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[12][13] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting NF-κB activation, this compound may attenuate the inflammatory response.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on this compound.

Lipid Profile Analysis

Objective: To quantify the levels of total cholesterol, LDL-C, HDL-C, and triglycerides in plasma or serum samples.

Methodology:

-

Sample Collection: Whole blood is collected from subjects after a 12-hour fast. The blood is then centrifuged to separate the plasma or serum.[5]

-

Lipid Measurement: Commercially available enzymatic colorimetric assay kits are typically used for the quantification of total cholesterol, HDL-C, and triglycerides. LDL-C is often calculated using the Friedewald equation: LDL-C = Total Cholesterol – HDL-C – (Triglycerides/5).[5]

-

Apolipoprotein Measurement: Apolipoproteins A-I and B are typically measured using immunoturbidimetric assays.[5]

HMG-CoA Reductase Activity Assay

Objective: To measure the enzymatic activity of HMG-CoA reductase.

Methodology: This assay is based on the spectrophotometric measurement of the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by HMG-CoA reductase.[14][15]

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., potassium phosphate), NADPH, and the substrate HMG-CoA.

-

Enzyme Addition: The reaction is initiated by the addition of the enzyme source (e.g., liver microsomes or a purified enzyme).

-

Kinetic Measurement: The change in absorbance at 340 nm is monitored over time using a spectrophotometer.

-

Inhibitor Screening: To test the inhibitory effect of this compound, it is pre-incubated with the enzyme before the addition of the substrate.

Acetyl-CoA Carboxylase Activity Assay

Objective: To determine the activity of acetyl-CoA carboxylase.

Methodology: Several methods exist, including a coupled spectrophotometric assay and a radiolabel incorporation assay.[16][17][18]

-

Coupled Spectrophotometric Assay: The production of malonyl-CoA by acetyl-CoA carboxylase is coupled to the NADPH-dependent reduction of malonyl-CoA by a recombinant malonyl-CoA reductase. The decrease in NADPH is monitored at 340 nm.[18]

-

Radiolabel Incorporation Assay: This method measures the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into the acid-stable product, malonyl-CoA.[16]

Conclusion

This compound supplementation presents a multi-faceted approach to metabolic regulation. Its primary role as a precursor to coenzyme A underpins its ability to modulate lipid metabolism by inhibiting key synthetic enzymes and promoting fatty acid oxidation. Furthermore, its capacity to enhance glutathione synthesis and potentially inhibit NF-κB signaling highlights its antioxidant and anti-inflammatory potential. The quantitative data from numerous studies underscore its efficacy in improving lipid profiles, making it a compound of significant interest for the development of therapeutic strategies for dyslipidemia and related metabolic disorders. Further research is warranted to fully elucidate the downstream signaling consequences of increased CoA levels and to explore the full therapeutic spectrum of this promising molecule.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Treatment of hyperlipoproteinemia with this compound: a review and analysis of efficacy and tolerability - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. altmedrev.com [altmedrev.com]

- 4. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a derivative of vitamin B5, favorably alters total, LDL and non-HDL cholesterol in low to moderate cardiovascular risk subjects eligible for statin therapy: a triple-blinded placebo and diet-controlled investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. enduranceresearch.com [enduranceresearch.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound, a derivative of vitamin B(5) used as a nutritional supplement, favorably alters low-density lipoprotein cholesterol metabolism in low- to moderate-cardiovascular risk North American subjects: a triple-blinded placebo and diet-controlled investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, a derivative of vitamin B5, favorably alters total, LDL and non-HDL cholesterol in low to moderate cardiovascular risk subjects eligible for statin therapy: a triple-blinded placebo and diet-controlled investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pantothenic acid and pantothenol increase biosynthesis of glutathione by boosting cell energetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 14. assaygenie.com [assaygenie.com]

- 15. Modulation of HMG-CoA reductase activity by pantetheine/pantethine [pubmed.ncbi.nlm.nih.gov]

- 16. dspace.library.uu.nl [dspace.library.uu.nl]

- 17. researchgate.net [researchgate.net]

- 18. A spectrophotometric assay for measuring acetyl-coenzyme A carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Uptake and Metabolism of Pantethine In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantethine, the stable disulfide form of pantetheine, is a critical precursor to Coenzyme A (CoA), a fundamental cofactor in numerous metabolic pathways. Understanding its cellular uptake and subsequent metabolism is paramount for elucidating its mechanism of action and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the in vitro cellular uptake and metabolism of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated biochemical pathways.

Cellular Metabolism of this compound

Upon cellular entry, this compound is rapidly metabolized. The primary metabolic pathway involves its reduction to two molecules of pantetheine. Pantetheine is then hydrolyzed by the enzyme pantetheinase, also known as vanin-1, to yield pantothenic acid (Vitamin B5) and cysteamine.[1][2][3] Pantothenic acid is a direct precursor for the synthesis of Coenzyme A, an essential molecule for cellular metabolism, including the Krebs cycle and the synthesis and oxidation of fatty acids.[4][5] Cysteamine, the other metabolic product, is a potent antioxidant.[6]

Metabolic Pathway of this compound

Figure 1: Cellular metabolic pathway of this compound.

Quantitative Data on this compound Metabolism

While quantitative data on the cellular uptake of this compound is limited in the current literature, studies on its metabolic enzymes provide valuable kinetic information.

| Enzyme | Substrate | Organism/Tissue | Km | Vmax | Reference |

| Pantetheinase (Vanin-1) | Pantetheine | Rat Intestinal Mucosa | 4.6 µM | Not Reported | [7] |

Experimental Protocols

This section details the methodologies for key experiments to study the cellular uptake and metabolism of this compound in vitro.

Radiolabeled this compound Uptake Assay

This protocol describes a general method for measuring the cellular uptake of this compound using a radiolabeled form (e.g., [³H]-pantethine).

Objective: To quantify the rate of this compound transport into cultured cells.

Materials:

-

Cultured cells (e.g., human fibroblasts, hepatocytes)

-

Cell culture medium

-

Radiolabeled this compound (e.g., [³H]-pantethine)

-

Unlabeled this compound

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell lysis buffer (e.g., RIPA buffer)

-

Scintillation cocktail

-

Scintillation counter

-

Multi-well cell culture plates (e.g., 24-well plates)

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Cell Culture: Culture cells in their appropriate medium at 37°C in a humidified atmosphere with 5% CO₂.

-

Preparation of Uptake Solution: Prepare an uptake buffer (e.g., Krebs-Ringer-HEPES) containing a known concentration of radiolabeled this compound. For competition experiments, also prepare solutions with an excess of unlabeled this compound.

-

Uptake Initiation: Wash the cell monolayer twice with warm PBS. Add the pre-warmed uptake solution to each well to initiate the uptake.

-

Incubation: Incubate the plate at 37°C for various time points (e.g., 1, 5, 15, 30, 60 minutes).

-

Uptake Termination: To stop the uptake, rapidly aspirate the uptake solution and wash the cells three times with ice-cold PBS.

-

Cell Lysis: Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 30 minutes.

-

Quantification of Radioactivity: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Protein Assay: Determine the protein concentration of the cell lysates to normalize the uptake data.

-

Data Analysis: Express the uptake as nmol or pmol of this compound per mg of cell protein. Plot the uptake over time to determine the initial rate of uptake. For kinetic analysis, perform the assay with varying concentrations of this compound to determine Km and Vmax values.

Figure 2: Workflow for a radiolabeled this compound uptake assay.

Pantetheinase (Vanin-1) Activity Assay

This protocol is for determining the activity of pantetheinase, the enzyme responsible for hydrolyzing pantetheine.

Objective: To measure the enzymatic activity of pantetheinase in cell lysates or purified enzyme preparations.

Principle: This assay is based on the spectrophotometric measurement of the product of pantetheine hydrolysis. A common method involves a coupled enzymatic reaction where the liberated cysteamine is quantified.

Materials:

-

Cell lysate or purified pantetheinase

-

Pantetheine (substrate)

-

Tris-HCl buffer (pH 8.5)

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing Tris-HCl buffer and DTNB.

-

Substrate Addition: Add a known concentration of pantetheine to the reaction mixture.

-

Enzyme Addition: Initiate the reaction by adding the cell lysate or purified enzyme to the cuvette.

-

Spectrophotometric Measurement: Immediately measure the change in absorbance at 412 nm over time. The increase in absorbance is due to the reaction of the thiol group of the product, cysteamine, with DTNB to form 2-nitro-5-thiobenzoate (TNB), which has a high molar absorptivity at this wavelength.

-

Data Analysis: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of TNB. One unit of pantetheinase activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

HPLC Analysis of Intracellular this compound and its Metabolites

This protocol outlines a general approach for the separation and quantification of this compound, pantetheine, pantothenic acid, and cysteamine in cell lysates using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the intracellular concentrations of this compound and its key metabolites.

Materials:

-

Cell lysates from in vitro experiments

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or other appropriate buffer for the mobile phase

-

Standards for this compound, pantetheine, pantothenic acid, and cysteamine

-

HPLC system with a suitable detector (e.g., UV or Mass Spectrometry)

-

C18 reverse-phase HPLC column

Procedure:

-

Sample Preparation:

-

Treat cultured cells with this compound as described in the uptake assay.

-

After incubation, wash the cells with ice-cold PBS and lyse them using a suitable method (e.g., sonication in a methanol/water mixture).

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Filter the supernatant through a 0.22 µm filter before HPLC analysis.

-

-

HPLC Analysis:

-

Equilibrate the C18 column with the mobile phase.

-

Inject the prepared sample onto the column.

-

Run a gradient elution program, for example, starting with a high aqueous component and gradually increasing the organic solvent (acetonitrile) concentration to separate the compounds based on their polarity.

-

Detect the compounds using a UV detector at an appropriate wavelength (e.g., around 210 nm) or a mass spectrometer for higher specificity and sensitivity.

-

-

Quantification:

-

Prepare a standard curve for each analyte (this compound, pantetheine, pantothenic acid, and cysteamine) by injecting known concentrations.

-

Quantify the amount of each metabolite in the cell lysate by comparing the peak areas to the standard curves.

-

Normalize the results to the total protein concentration or cell number.

-

Figure 3: Logical workflow for HPLC analysis of this compound metabolites.

Conclusion

This technical guide provides a foundational understanding of the in vitro cellular uptake and metabolism of this compound. While the metabolic pathway is well-characterized, there is a notable gap in the literature regarding the specific kinetics of this compound transport into various cell types. The detailed experimental protocols provided herein offer a starting point for researchers to investigate these unanswered questions and to further explore the multifaceted roles of this compound in cellular physiology and disease. Future studies focusing on the identification and characterization of this compound transporters will be crucial for a complete understanding of its biological effects.

References

- 1. Vanin 1: Its Physiological Function and Role in Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pantetheine hydrolase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro Production of Coenzyme A Using Thermophilic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. altmedrev.com [altmedrev.com]

- 6. alzdiscovery.org [alzdiscovery.org]

- 7. Metabolism of this compound in cystinosis - PMC [pmc.ncbi.nlm.nih.gov]

Pantethine's Effect on Mitochondrial Function and Bioenergetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantethine, the stable disulfide form of pantetheine, is a derivative of pantothenic acid (Vitamin B5) and serves as the primary precursor to Coenzyme A (CoA).[1][2] CoA is an indispensable cofactor in intermediary metabolism, playing a pivotal role in numerous biochemical pathways, particularly those central to mitochondrial bioenergetics.[3][4] Its function as an acyl group carrier is essential for the oxidation of fatty acids and pyruvate within the mitochondrial matrix, directly linking the catabolism of major energy sources to the tricarboxylic acid (TCA) cycle and subsequent ATP production via oxidative phosphorylation.[5][6]

This technical guide provides an in-depth analysis of this compound's mechanism of action on mitochondria, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core biochemical pathways. The evidence presented underscores this compound's potential as a modulator of mitochondrial function, with implications for metabolic disorders and neurodegenerative diseases characterized by mitochondrial dysfunction.[7][8]

Core Mechanism: The this compound to Coenzyme A Pathway

The biological activity of this compound is fundamentally linked to its conversion into CoA. This multi-step enzymatic process culminates within the mitochondria, supplying the organelle with the necessary cofactor for its metabolic functions.

When ingested, this compound is hydrolyzed to its monomeric form, pantetheine. Pantetheine is then metabolized by pantetheinase to yield pantothenic acid and cysteamine.[1] Pantothenic acid is the substrate for the synthesis of 4'-phosphopantetheine, a key intermediate that is subsequently converted to CoA.[5] While some steps of CoA synthesis occur in the cytosol, the final enzymes responsible for converting 4'-phosphopantetheine to CoA are located on the outer mitochondrial membrane or the outer side of the inner membrane.[9] This strategic positioning allows for the direct supply of CoA to the mitochondrial matrix where it is critically needed.

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. caringsunshine.com [caringsunshine.com]

- 4. caringsunshine.com [caringsunshine.com]

- 5. Pantothenic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 6. How this compound Improves Energy and Lipid Health [wellnessresources.com]

- 7. This compound treatment is effective in recovering the disease phenotype induced by ketogenic diet in a pantothenate kinase-associated neurodegeneration mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural Molecules and Neuroprotection: Kynurenic Acid, this compound and α-Lipoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mitochondrial synthesis of coenzyme A is on the external surface - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Neuroprotective Potential of Pantethine: A Technical Guide for Researchers

An In-depth Exploration of the Mechanisms and Therapeutic Promise of a Coenzyme A Precursor in Neurodegenerative Disease

For Immediate Release

This technical guide provides a comprehensive overview of the neuroprotective properties of pantethine, a derivative of vitamin B5 and a key precursor to coenzyme A (CoA). Synthesizing preclinical evidence, this document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Pantothenate Kinase-Associated Neurodegeneration (PKAN).

Executive Summary

Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function, often linked to mitochondrial dysfunction, oxidative stress, and neuroinflammation.[1][2][3][4] this compound has emerged as a promising neuroprotective agent due to its multifaceted biological activities.[2][3][4] As the immediate precursor to coenzyme A, a vital molecule in cellular metabolism, this compound plays a crucial role in energy production, lipid metabolism, and the synthesis of neurotransmitters.[1][5][6] Preclinical studies have demonstrated this compound's ability to mitigate key pathological features of neurodegeneration, including reducing amyloid-beta (Aβ) deposition, alleviating glial reactivity, enhancing mitochondrial function, and modulating inflammatory responses.[7][8][9] This guide will delve into the core mechanisms of this compound's neuroprotective effects, present quantitative data from key experimental studies, and provide detailed methodologies to facilitate further research in this promising field.

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through several interconnected pathways, primarily stemming from its role as a precursor to Coenzyme A.

Enhancement of Mitochondrial Function and Energy Metabolism

Coenzyme A is indispensable for the tricarboxylic acid (TCA) cycle, the central pathway of cellular respiration occurring within the mitochondria.[1][4][6] this compound, by boosting CoA levels, supports the efficient conversion of pyruvate to acetyl-CoA, which then enters the TCA cycle to generate ATP.[1][4] In models of Parkinson's disease, this compound treatment has been shown to restore mitochondrial complex I activity, increase ATP synthesis, and enhance oxygen consumption, thereby protecting dopaminergic neurons.[1][9] Furthermore, this compound promotes fatty acid β-oxidation, providing an alternative energy source for the brain, particularly under conditions of metabolic stress.[1][10]

Attenuation of Oxidative Stress

The brain is highly susceptible to oxidative damage due to its high oxygen consumption and lipid-rich composition.[1] this compound contributes to the cellular antioxidant defense system through multiple mechanisms. Its metabolism produces cysteamine, a potent antioxidant that can cross the blood-brain barrier.[11][12] Cysteamine and its oxidized form, cystamine, can increase intracellular levels of cysteine, a precursor to the major endogenous antioxidant glutathione (GSH).[11][13] Studies have shown that this compound's protective effects are associated with an increase in GSH synthesis.[1][9]

Modulation of Neuroinflammation

Chronic neuroinflammation is a key contributor to the pathogenesis of many neurodegenerative diseases.[8] this compound has demonstrated significant anti-inflammatory properties. In a mouse model of Alzheimer's disease, long-term this compound treatment significantly reduced glial reactivity, as indicated by decreased staining for GFAP (an astrocyte marker) and IBA1 (a microglia marker).[7][11] It also mitigates the production of pro-inflammatory cytokines such as IL-1β.[7][8] Furthermore, this compound has been shown to repress the expression of numerous genes associated with inflammation and complement activation.[11]

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative findings from key preclinical investigations into the neuroprotective effects of this compound.

Table 1: Effects of this compound in a 5XFAD Mouse Model of Alzheimer's Disease

| Parameter | Control (Tg Mice) | This compound-Treated (Tg Mice) | Percentage Change | Reference |

| Glial Fibrillary Acidic Protein (GFAP) Staining | High | Reduced | 80% reduction | [7][11] |

| Ionized Calcium-Binding Adapter Molecule 1 (IBA1) Staining | High | Reduced | 40% reduction | [7][11] |

| Amyloid-β (Aβ) Deposition | Numerous Plaques | Reduced | 85% reduction | [7][11] |

Table 2: Effects of this compound in an MPTP Mouse Model of Parkinson's Disease

| Parameter | MPTP-Treated | This compound + MPTP-Treated | Outcome | Reference |

| Mitochondrial Complex I Activity | Decreased | Recovered | Restoration of activity | [1][9] |

| ATP Synthesis | Decreased | Recovered | Restoration of synthesis | [1][9] |

| Oxygen Consumption | Decreased | Recovered | Restoration of consumption | [1][9] |

| Glutathione (GSH) Synthesis | Decreased | Increased | Enhancement of synthesis | [1][9] |

Table 3: Effects of this compound in a Pank2-/- Mouse Model of PKAN on a Ketogenic Diet

| Parameter | Pank2-/- on Ketogenic Diet | This compound-Treated Pank2-/- on Ketogenic Diet | Outcome | Reference |

| Motor Function | Severe Dysfunction | Prevention of Onset | Amelioration of phenotype | [14] |

| Mitochondrial Membrane Potential in Neurons | Defective | Restored | Rescue of mitochondrial function | [12] |

| Mitochondrial Respiration in Neurons | Impaired | Restored | Rescue of mitochondrial function | [11][14] |

| Lifespan | Reduced | Extended | Increased survival | [14] |

Experimental Protocols

This section details the methodologies employed in the cited preclinical studies to facilitate replication and further investigation.

Alzheimer's Disease Mouse Model (5XFAD)

-

Animal Model: 1.5-month-old male 5XFAD transgenic (Tg) and wild-type (WT) mice.[7]

-

Treatment: Intraperitoneal (i.p.) administration of this compound (15 mg) or saline control solution three times per week for 5.5 months.[7][11]

-

Behavioral Analysis: Assessment of aggressive behavior.[7]

-

Immunohistochemistry: Brain sections were stained for GFAP, IBA1, and Aβ to quantify glial reactivity and amyloid plaque deposition.[7]

-

Gene Expression Analysis: Transcriptomic profiling of brain tissue to identify differentially expressed genes.[7]

Parkinson's Disease Mouse Model (MPTP-induced)

-

Animal Model: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of Parkinson's disease.[1]

-

Treatment: Administration of this compound to MPTP-treated mice.[1]

-

Biochemical Assays: Measurement of fatty acid β-oxidation, L-3-hydroxybutyryl-CoA dehydrogenase activity, and circulating ketone body levels.[1]

-

Mitochondrial Function Analysis: Assessment of mitochondrial complex I activity, ATP synthesis, and oxygen consumption in brain tissue.[1][9]

-

Neurochemical Analysis: Quantification of dopaminergic neuron loss and motility disorders.[1][9]

Pantothenate Kinase-Associated Neurodegeneration (PKAN) Mouse Model (Pank2-/-)

-

Animal Model: Pank2 knockout (Pank2-/-) mice.[14]

-

Diet: Standard diet versus a ketogenic diet to induce the PKAN-like phenotype.[14]

-

Motor Function Assessment: Quantitative motor tests including footprint pattern analysis to measure stride length and hind base width.[14]

-

Mitochondrial Analysis:

-

Histology: Analysis of brain and muscle tissue for signs of neurodegeneration and mitochondrial damage.[14]

Visualizing the Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and metabolic roles of this compound.

Caption: Metabolic pathway of this compound to Coenzyme A and cysteamine.

Caption: Overview of this compound's neuroprotective mechanisms.

Caption: Experimental workflow for the 5XFAD Alzheimer's disease model.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the neuroprotective potential of this compound across multiple models of neurodegenerative disease. Its ability to enhance mitochondrial function, combat oxidative stress, and reduce neuroinflammation positions it as a compelling candidate for further investigation.[2][3][4] While the blood-brain barrier penetrability of this compound itself is limited, its metabolite, cysteamine, is known to cross into the central nervous system, where it can exert its beneficial effects.[11][12]

Future research should focus on elucidating the precise molecular targets of this compound and its metabolites within the brain. Clinical trials are warranted to translate these promising preclinical findings into therapeutic applications for patients with neurodegenerative diseases. Given its established safety profile as a dietary supplement, this compound represents a readily available and well-tolerated compound for potential therapeutic development.[2][3][4][15] The continued investigation of this compound's neuroprotective properties holds significant promise for the development of novel treatments for these devastating disorders.

References

- 1. Natural Molecules and Neuroprotection: Kynurenic Acid, this compound and α-Lipoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural Molecules and Neuroprotection: Kynurenic Acid, this compound and α-Lipoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound: The Superior B Vitamin for Energy, Brain Function, and Heart Health [wellnessresources.com]

- 6. caringsunshine.com [caringsunshine.com]

- 7. Long-Term this compound Treatment Counteracts Pathologic Gene Dysregulation and Decreases Alzheimer’s Disease Pathogenesis in a Transgenic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolic changes and inflammation in cultured astrocytes from the 5xFAD mouse model of Alzheimer’s disease: Alleviation by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effect of this compound on fatty acid oxidation in microvessels of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. alzdiscovery.org [alzdiscovery.org]

- 12. This compound treatment is effective in recovering the disease phenotype induced by ketogenic diet in a pantothenate kinase-associated neurodegeneration mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases [frontiersin.org]

- 14. academic.oup.com [academic.oup.com]

- 15. Preclinical and clinical studies with cysteamine and this compound related to the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

Pantethine's Role in Modulating Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation, a key player in the pathogenesis of a spectrum of neurodegenerative diseases, presents a critical target for therapeutic intervention. Pantethine, the stable disulfide form of pantetheine and a precursor to Coenzyme A (CoA), has emerged as a promising modulator of neuroinflammatory processes. Preclinical evidence, primarily from models of Alzheimer's disease and Pantothenate Kinase-Associated Neurodegeneration (PKAN), indicates that this compound can attenuate glial activation, reduce pro-inflammatory cytokine production, and ameliorate behavioral deficits. This technical guide provides an in-depth overview of the current understanding of this compound's role in neuroinflammation, with a focus on its mechanisms of action, a compilation of quantitative preclinical data, detailed experimental protocols for key assays, and visualization of relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this compound and its derivatives in neurological disorders with an inflammatory component.

Introduction

Neuroinflammation is a complex biological response within the central nervous system (CNS) initiated in response to various insults, including infection, trauma, and protein aggregation. While initially a protective mechanism, chronic and uncontrolled neuroinflammation, characterized by the sustained activation of microglia and astrocytes, contributes to neuronal dysfunction and death, thereby driving the progression of neurodegenerative diseases such as Alzheimer's disease (AD), Parkinson's disease (PD), and multiple sclerosis (MS)[1]. Key mediators of this process include pro-inflammatory cytokines like interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and various chemokines[2][3][4].

This compound is a naturally occurring compound and the biological precursor of Coenzyme A (CoA), an essential cofactor in numerous metabolic pathways, including the tricarboxylic acid (TCA) cycle and fatty acid metabolism[5][6]. Beyond its metabolic roles, this compound has demonstrated anti-inflammatory and antioxidant properties in various contexts[7]. Recent preclinical studies have highlighted its potential to modulate neuroinflammatory pathways, making it a molecule of interest for neuroprotective strategies[8][9]. This guide synthesizes the existing preclinical data on this compound's effects on neuroinflammation, providing a technical foundation for further research and development.

Mechanism of Action

This compound's modulation of neuroinflammation is thought to be multifactorial, stemming from its central role in cellular metabolism and the activities of its metabolites.

-

Coenzyme A Synthesis and Metabolic Regulation: this compound is readily converted to pantetheine, which is then utilized in the synthesis of CoA[10]. Adequate levels of CoA are crucial for mitochondrial function and cellular energy production. In neurodegenerative conditions, mitochondrial dysfunction is a common feature that can trigger and exacerbate inflammatory responses[11][12]. By supporting CoA synthesis, this compound may help maintain mitochondrial health and cellular homeostasis, thereby reducing inflammatory triggers[11][12][13]. In models of PKAN, a disorder caused by mutations in the PANK2 gene leading to impaired CoA synthesis, this compound administration has been shown to rescue neurodegenerative phenotypes by restoring CoA levels and improving mitochondrial function[11][12].

-

Modulation of Glial Activation: Microglia and astrocytes are the primary immune cells of the CNS. In response to pathological stimuli, such as amyloid-beta (Aβ) plaques in AD, these cells become activated, releasing a cascade of inflammatory mediators[14]. Studies in the 5xFAD mouse model of AD have shown that long-term this compound treatment significantly reduces the reactivity of both microglia (Iba1-positive cells) and astrocytes (GFAP-positive cells) in the brain[8][15]. This suggests a direct or indirect inhibitory effect of this compound on the signaling pathways that govern glial activation.

-

Regulation of Inflammatory Gene Expression: this compound has been shown to suppress the expression of numerous genes associated with inflammation, complement activation, and phagocytosis in the hippocampi of 5xFAD mice[8]. This includes the downregulation of genes such as Aif1 (encoding Iba1), Cd68, Tlr2, Tlr7, Cd14, and Gfap[15]. A key target appears to be the reduction of IL-1β, a potent pro-inflammatory cytokine. This compound treatment has been shown to decrease both IL-1β mRNA and protein levels in the brains of 5xFAD mice and in primary astrocyte cultures derived from these animals[8][16][17][18].

-

Role of Metabolites: this compound is metabolized to pantothenic acid (vitamin B5) and cysteamine[15]. Cysteamine is a known antioxidant that can cross the blood-brain barrier and has been shown to increase levels of the neurotrophic factor BDNF[15]. Cysteamine can be oxidized to cystamine, which in turn can activate the Nrf2 antioxidant response pathway, a key regulator of cellular defense against oxidative stress[15]. While this compound itself is not believed to cross the blood-brain barrier, its neuroprotective effects in the CNS are likely mediated, at least in part, by its brain-penetrant metabolite, cysteamine[15].

Preclinical Evidence: Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on neuroinflammation and related pathologies.

Table 1: Effects of this compound on Glial Reactivity in 5xFAD Mice

| Parameter | Animal Model | Treatment Regimen | Brain Region | % Reduction vs. Untreated | Reference |

| GFAP-positive astrocytes | 5xFAD mice | 15 mg, i.p., 3 times/week for 5.5 months | Hippocampus | 80% | [15] |

| Iba1-positive microglia | 5xFAD mice | 15 mg, i.p., 3 times/week for 5.5 months | Hippocampus | 40% | [15] |

Table 2: Effects of this compound on Amyloid-β Pathology and Behavior in 5xFAD Mice

| Parameter | Animal Model | Treatment Regimen | Outcome | % Change vs. Untreated | Reference |

| Aβ deposition | 5xFAD mice | 15 mg, i.p., 3 times/week for 5.5 months | Reduction | 85% | [15] |

| Aggressive Behavior | 5xFAD mice | 15 mg, i.p., 3 times/week for 5.5 months | Abrogation | Not Applicable | [8] |

Table 3: Effects of this compound on Inflammatory Gene and Protein Expression

| Molecule | Model | Treatment | Fold Change vs. Control | Reference |

| IL-1β mRNA | Primary astrocytes (5xFAD) | 1 mM this compound for 18h | ~50% decrease | [17][18] |

| IL-1β protein | Primary astrocytes (5xFAD) | 1 mM this compound for 18h | Significant decrease | [17][18] |

| IL-1β mRNA | 5xFAD mice brain | 15 mg, i.p., 3 times/week for 5.5 months | Significant decrease | [8] |

| IL-1β protein | 5xFAD mice brain | 15 mg, i.p., 3 times/week for 5.5 months | Significant decrease | [8] |

| Inflammatory Genes (Aif1, Cd68, Tlr2, etc.) | 5xFAD mice hippocampus | 15 mg, i.p., 3 times/week for 5.5 months | Repressed | [8][15] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical studies of this compound.

In Vivo this compound Treatment in 5xFAD Mice

-

Animal Model: 1.5-month-old male 5xFAD transgenic (Tg) and wild-type (WT) littermate mice[8][9].

-

Treatment Groups:

-

Tg mice + this compound

-

Tg mice + Saline (Control)

-

WT mice + this compound

-

WT mice + Saline (Control)

-

-

This compound Administration: this compound (Sigma-Aldrich) is dissolved in sterile saline. Mice receive intraperitoneal (i.p.) injections of this compound (15 mg) or an equivalent volume of saline three times per week for 5.5 months[8][9].

-

Endpoint Analysis: At the end of the treatment period, mice are subjected to behavioral testing (e.g., Morris water maze) followed by sacrifice for brain tissue collection and subsequent biochemical and histological analyses.

Immunohistochemistry for Glial Markers (GFAP and Iba1)

-

Tissue Preparation: Mice are anesthetized and transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS. Brains are post-fixed in 4% PFA, cryoprotected in a sucrose solution, and sectioned on a cryostat (e.g., 40 µm sections)[12].

-

Staining Procedure:

-

Free-floating sections are washed in PBS.

-

Permeabilize and block non-specific binding with a solution containing PBS, Triton X-100 (e.g., 0.3%), and normal serum (e.g., 5-10% goat or donkey serum) for 1-2 hours at room temperature.

-

Incubate with primary antibodies overnight at 4°C. Examples:

-

Rabbit anti-Iba1 (Wako, 1:1000)

-

Mouse anti-GFAP (Sigma-Aldrich, 1:500)

-

-

Wash sections extensively in PBS.

-

Incubate with appropriate fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 goat anti-rabbit, Alexa Fluor 594 goat anti-mouse) for 1-2 hours at room temperature, protected from light.

-

Wash sections in PBS.

-

Mount sections on slides with a mounting medium containing a nuclear counterstain like DAPI.

-

-

Image Acquisition and Analysis: Images are captured using a confocal or fluorescence microscope. Quantification of glial reactivity can be performed by measuring the percentage of the immunopositive area in specific brain regions using image analysis software (e.g., ImageJ).

Western Blot for IL-1β

-

Protein Extraction: Hippocampal or cortical tissue is homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated on a polyacrylamide gel and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate with a primary antibody against IL-1β (e.g., from R&D Systems or Cell Signaling Technology) overnight at 4°C. The pro-form of IL-1β is approximately 31 kDa, and the mature, cleaved form is around 17 kDa[19].

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Analysis: Densitometry analysis is performed using image analysis software, and protein levels are normalized to a loading control such as β-actin or GAPDH.

Primary Astrocyte Culture and Treatment

-

Cell Isolation: Primary astrocyte cultures are established from the cerebral cortices of newborn (P0-P2) 5xFAD or WT mouse pups[17].

-

Cortices are dissected, and meninges are removed.

-

Tissue is mechanically dissociated and enzymatically digested (e.g., with trypsin).

-

Cells are plated in DMEM/F12 medium supplemented with fetal bovine serum (FBS) and penicillin/streptomycin.

-

After reaching confluency, microglia are removed by shaking, and astrocytes are purified by subsequent passages.

-

-

This compound Treatment: Astrocytes are treated with this compound (e.g., 1 mM) for a specified duration (e.g., 18 hours)[17]. In some experiments, cells are co-treated or pre-treated with oligomeric amyloid-beta (oAβ) to mimic AD-related pathology.

-

Endpoint Assays: Following treatment, cell lysates can be collected for Western blot analysis, and conditioned media can be analyzed for secreted cytokines using ELISA.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to this compound's action in neuroinflammation.

References

- 1. Search Strategy Analysis of 5xFAD Alzheimer Mice in the Morris Water Maze Reveals Sex- and Age-Specific Spatial Navigation Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Staining of Gfap, Iba1,and NeuN on PFA-fixed mouse brain sections [protocols.io]

- 5. RNA Isolation and Microarray Experiments [bio-protocol.org]

- 6. Animal and cell models: [bio-protocol.org]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Preparation of Oligomeric β-amyloid1-42 and Induction of Synaptic Plasticity Impairment on Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Long-Term this compound Treatment Counteracts Pathologic Gene Dysregulation and Decreases Alzheimer’s Disease Pathogenesis in a Transgenic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2.3.1. Primary astrocyte culture [bio-protocol.org]

- 11. Preparation of Aβ oligomers [bio-protocol.org]

- 12. Comprehensive Analysis of the 5xFAD Mouse Model of Alzheimer’s Disease Using dMRI, Immunohistochemistry, and Neuronal and Glial Functional Metabolic Mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]

- 14. Isolation and culturing of primary mouse astrocytes for the analysis of focal adhesion dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Preparation of Stable Amyloid-β Oligomers Without Perturbative Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. Amyloid-β oligomer preparation [bio-protocol.org]